molecular formula C20H20N4O3S2 B2727993 N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide CAS No. 877642-14-3

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2727993
CAS No.: 877642-14-3
M. Wt: 428.53
InChI Key: QRXVQYVUYIEOSV-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole ring system, a methoxyphenyl group, and a methylbenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This step often starts with the reaction of 4-methoxyphenylhydrazine with carbon disulfide and a suitable base to form the intermediate thiosemicarbazide. The thiosemicarbazide is then cyclized using an appropriate cyclizing agent to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Attachment of the Ethyl Linker: The thiazolo[3,2-b][1,2,4]triazole intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.

    Sulfonamide Formation: Finally, the ethylated intermediate is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins (e.g., P53, Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl2) . Studies indicate that it may inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties : Research highlights its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Antiviral Activity : The compound's structure suggests possible interactions with viral enzymes or receptors, which could inhibit viral replication .

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory properties:

  • Carbonic Anhydrase Inhibition : It exhibits potential as an inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and epilepsy .
  • Cholinesterase Inhibition : The compound may also inhibit cholinesterase enzymes, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Due to its biological activity profile, this compound could be explored for use in agrochemicals:

  • Pesticide Development : Its antimicrobial properties make it a candidate for developing new pesticides or fungicides that could help manage crop diseases .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells with IC50 values suggesting strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another study, derivatives of similar thiazole compounds were synthesized and screened for antimicrobial activity. The findings demonstrated that modifications to the thiazole structure could enhance antibacterial efficacy against resistant strains . This suggests that this compound might also benefit from structural optimization.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide moiety.

    N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methyl group on the benzenesulfonamide moiety.

Uniqueness

The presence of the 4-methyl group on the benzenesulfonamide moiety in N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide may enhance its lipophilicity and influence its biological activity, making it distinct from its analogs.

Biological Activity

N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Triazolo-thiazole moiety : Known for various biological activities.
  • Sulfonamide group : Implicated in antibacterial and anti-inflammatory effects.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H22N4O3S2
Molecular Weight426.56 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing the triazolo-thiazole structure exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The triazole moiety has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated antibacterial activity up to 16 times more potent than ampicillin against resistant strains .
  • Antifungal Activity : Similar compounds have been noted for their antifungal properties against various pathogenic fungi .

Anticancer Activity

The triazolo-thiazole derivatives have been studied for their anticancer potential:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
  • Case Studies : Compounds with analogous structures have been tested against various cancer cell lines such as HCT-15 and Jurkat cells, showing significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties:

  • Inhibition of Cyclooxygenase (COX) : This compound may act as a COX inhibitor, reducing the synthesis of pro-inflammatory mediators .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Targeting enzymes such as COX or other kinases involved in inflammatory and proliferative pathways.
  • Receptor Interaction : Potential interaction with receptors implicated in tumorigenesis or inflammation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through modulation of Bcl-2 family proteins .

Research Findings and Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • A review on 1,2,4-triazoles summarized their pharmacological profiles as antifungal, antibacterial, anticancer, and anti-inflammatory agents .
  • A study demonstrated the synthesis and evaluation of thiazole-integrated compounds showing significant activity against resistant bacterial strains and various cancer cell lines .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-14-3-9-18(10-4-14)29(25,26)21-12-11-16-13-28-20-22-19(23-24(16)20)15-5-7-17(27-2)8-6-15/h3-10,13,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXVQYVUYIEOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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